molecular formula C12H14ClNO2 B5746779 1-[(2-chlorophenoxy)acetyl]pyrrolidine

1-[(2-chlorophenoxy)acetyl]pyrrolidine

Cat. No.: B5746779
M. Wt: 239.70 g/mol
InChI Key: ODNNZQMPKDHECR-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenoxy)acetyl]pyrrolidine is a pyrrolidine derivative functionalized with a 2-chlorophenoxyacetyl group. The compound’s molecular formula is C₁₂H₁₃ClNO₂ (inferred from analogs like CID 303112 and CID 876396), featuring a pyrrolidine ring linked to a 2-chlorophenoxy moiety via an acetyl bridge. This substitution pattern influences its physicochemical properties, such as lipophilicity and bioavailability, compared to other derivatives.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNNZQMPKDHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares 1-[(2-chlorophenoxy)acetyl]pyrrolidine with key analogs differing in aromatic substituents, linker groups, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Structural Features Reference
This compound C₁₂H₁₃ClNO₂ 253.7 (calculated) 2-Cl on phenoxy Acetyl linker, no additional heterocycles (Inferred)
1-[(2-Methoxyphenoxy)acetyl]pyrrolidine C₁₃H₁₇NO₃ 247.28 2-OMe on phenoxy Methoxy substitution; similar acetyl linker
1-[(2,4-Dimethylphenoxy)acetyl]pyrrolidine C₁₄H₁₉NO₂ 233.31 2,4-dimethylphenoxy Increased hydrophobicity
1-[(3-Bromophenyl)acetyl]pyrrolidine C₁₂H₁₄BrNO 268.15 3-Br on phenyl Bromine substitution; altered electronic effects
1-[2-(2-Chlorophenoxy)propanoyl]pyrrolidine C₁₃H₁₆ClNO₂ 253.72 2-Cl on phenoxy Propanoyl linker (longer chain)
2-[(2-Chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one C₂₁H₂₀ClN₃O₃ 397.86 2-Cl on phenoxy Quinazolinone core; complex heterocyclic system

Key Observations :

  • Linker Modifications: Replacing the acetyl linker with a propanoyl group (as in ) increases molecular weight and flexibility, which may alter pharmacokinetics.
  • Heterocyclic Additions: The quinazolinone-containing analog (CID 3069709) exhibits significantly higher molecular complexity and weight, likely reducing bioavailability compared to simpler derivatives .

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